molecular formula C26H45NO9 B11703898 [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate

Cat. No.: B11703898
M. Wt: 515.6 g/mol
InChI Key: PIEYYMFAQMSYFF-UHFFFAOYSA-N
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Description

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with a unique structure It is characterized by multiple stereocenters and functional groups, including acetyloxy, dodecyloxy, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane ring, followed by the introduction of the acetyloxy, dodecyloxy, and acetamido groups. Common reagents used in these steps include acetic anhydride, dodecanol, and acetamide, along with catalysts such as sulfuric acid or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of the dodecyloxy group to a carboxylic acid.

    Reduction: Reduction of the acetamido group to an amine.

    Substitution: Replacement of the acetyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-dodecoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-6-7-8-9-10-11-12-13-14-15-16-32-26-23(27-18(2)28)25(35-21(5)31)24(34-20(4)30)22(36-26)17-33-19(3)29/h22-26H,6-17H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEYYMFAQMSYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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